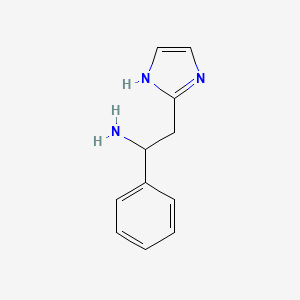

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is a compound that features an imidazole ring attached to a phenylethylamine structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety have been known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects . For example, some imidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines .

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to interact with the v600e-braf kinase, a major protein target involved in various types of human cancers .

Pharmacokinetics

A study on 2-(1h-imidazol-2-yl) pyridine derivatives as potential v600e-braf inhibitors revealed favorable pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability and admet properties .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .

Action Environment

It’s worth noting that the properties of imidazole derivatives can be modified through substituent manipulations at certain peripheral positions, suggesting that their action could potentially be influenced by environmental factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production. Techniques such as continuous flow synthesis and the use of microreactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the imidazole ring or the phenylethylamine moiety, leading to different reduced products.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Histamine: Contains an imidazole ring and is involved in immune responses.

Imidazole: The parent compound of the imidazole family, widely used in organic synthesis.

Phenylethylamine: A naturally occurring compound with stimulant effects.

Uniqueness: 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine is unique due to the combination of the imidazole ring and phenylethylamine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine, also known as imidazole derivative, is a compound characterized by its imidazole ring and phenylethylamine structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest potential therapeutic applications against various pathogens, highlighting its interactions with specific molecular targets within biological systems. Its ability to inhibit the growth of certain microorganisms positions it as a candidate for further development in infectious disease treatments.

Cancer Treatment Potential

The compound has shown promise in cancer treatment , particularly in inhibiting the proliferation of cancer cells. For instance, related studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Notably, one study evaluated a series of compounds similar to this compound, revealing potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The imidazole ring facilitates binding with metal ions and enzymes, modulating their activity.

- DNA Interaction : Studies suggest that the compound may interact with DNA, influencing cellular processes such as replication and transcription.

- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values as low as 0.29 µM against non-small cell lung cancer cells, demonstrating their potential effectiveness as anti-cancer agents. The study also highlighted that these compounds had lower toxicity towards normal cells compared to cancerous ones, suggesting a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding affinities of this compound with target proteins involved in critical biological pathways. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets, paving the way for the design of more effective therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| Clemizole | Antihistaminic agent containing an imidazole ring | Moderate antihistaminic activity |

| Etonitazene | Analgesic with an imidazole moiety | Strong analgesic properties |

| Omeprazole | Antiulcer drug featuring an imidazole structure | Effective in reducing gastric acid secretion |

This table illustrates how variations in structure influence biological activity, underscoring the potential for this compound to serve as a versatile scaffold for drug development.

Eigenschaften

IUPAC Name |

2-(1H-imidazol-2-yl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZJHCFDFUHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.